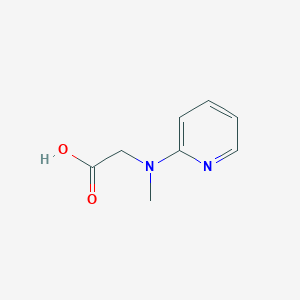

2-(Methyl-2-pyridylamino)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(pyridin-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(6-8(11)12)7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKWXVPNPFDKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593181 | |

| Record name | N-Methyl-N-pyridin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016519-61-1 | |

| Record name | N-Methyl-N-pyridin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methyl-2-pyridylamino)acetic acid CAS number and molecular weight

An In-depth Technical Guide to 2-(Methyl-2-pyridylamino)acetic Acid

This guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. We will delve into its fundamental properties, synthesis methodologies, and potential applications, offering insights grounded in established scientific principles.

Core Properties and Identification

This compound, also known by synonyms such as 2-(Methyl(pyridin-2-yl)amino)acetic acid and N-methyl-N-2-pyridinyl-glycine, is a derivative of acetic acid and 2-aminopyridine.[1] Its unique structure, featuring a pyridine ring, a tertiary amine, and a carboxylic acid functional group, imparts specific chemical characteristics that are pivotal to its utility.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1016519-61-1 | [1][2] |

| Molecular Formula | C8H10N2O2 | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| IUPAC Name | 2-[methyl(pyridin-2-yl)amino]acetic acid | [1] |

Synthesis of this compound

The synthesis of pyridylacetic acid derivatives can be approached through various routes. One common strategy involves the reaction of an aminopyridine with a haloacetic acid or its ester, followed by hydrolysis. A straightforward, one-pot, three-component synthesis of substituted pyridylacetic acid derivatives has been reported, highlighting the use of Meldrum's acid as a key reagent.[3] This method avoids the need for metal catalysts and preformed enolate equivalents.[3]

Another relevant synthesis approach for a similar compound, (6-methyl-pyridin-2-ylamino)-acetic acid, involves the direct reaction of 2-amino-6-methylpyridine with chloroacetic acid.[4] This reaction is noted for its rapid and straightforward nature.[4]

Below is a generalized workflow for the synthesis of a pyridylacetic acid derivative, illustrating the key steps involved.

Caption: Generalized workflow for the synthesis of pyridylacetic acid derivatives.

Applications in Research and Drug Development

Pyridylacetic acid and its derivatives are recognized as important intermediates in the synthesis of various pharmaceutical compounds. The pyridine moiety is a common structural motif in many biologically active molecules. The presence of both a carboxylic acid and a tertiary amine in this compound makes it a versatile building block for creating more complex molecules with potential therapeutic applications.

The coordination of similar ligands with metal ions, such as copper, has been shown to enhance antibacterial activity.[4] This suggests a potential avenue for the development of novel antimicrobial agents based on this scaffold.

Experimental Protocols: A Conceptual Framework

While specific experimental protocols for this compound are not extensively detailed in the provided search results, a general procedure for a related synthesis can be conceptualized based on the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid.[4]

Objective: To synthesize a pyridylamino acetic acid derivative.

Materials:

-

2-Amino-methylpyridine

-

Chloroacetic acid

-

Suitable solvent (e.g., ethyl acetate)

-

Base (e.g., potassium carbonate)

-

Standard laboratory glassware and purification equipment

Methodology:

-

Reactant Preparation: Dissolve the 2-amino-methylpyridine in the chosen solvent within a reaction vessel.

-

Addition of Reagents: Slowly add a solution of chloroacetic acid to the reaction mixture. The addition of a base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

-

Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. This may involve extraction with an organic solvent.

-

Purification: The crude product is then purified, commonly by column chromatography or recrystallization, to yield the desired this compound of high purity.

-

Characterization: The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

This generalized protocol serves as a foundational template. The specific choice of solvent, base, reaction temperature, and purification method would need to be optimized for the synthesis of this compound to ensure a high yield and purity of the final product.

References

- 1. This compound | C8H10N2O2 | CID 18368887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1016519-61-1|this compound|BLD Pharm [bldpharm.com]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Novel Pyridinylamino Acetic Acid Derivatives

<

Introduction: The Rising Significance of Pyridinylamino Acetic Acid Derivatives in Modern Drug Discovery

Pyridinylamino acetic acid derivatives represent a class of heterocyclic compounds that have garnered substantial interest within the medicinal chemistry landscape. The pyridine ring is a prevalent structural motif in numerous pharmaceutical agents, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets.[1][2] The incorporation of an amino acetic acid side chain introduces additional functional groups that can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of a molecule. These derivatives have shown a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][3] Their diverse therapeutic potential underscores the importance of robust and versatile synthetic methodologies to access novel analogues for drug development pipelines.[2][4] This guide provides a comprehensive overview of established and innovative synthetic pathways for preparing these valuable compounds, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Core Synthetic Strategies: A Multi-faceted Approach to Molecular Assembly

The synthesis of pyridinylamino acetic acid derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern on both the pyridine ring and the acetic acid moiety, as well as the availability of starting materials. This section will delve into the mechanistic details and practical applications of the most prominent synthetic routes.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Fundamental Approach

One of the most direct methods for the synthesis of pyridinylamino acetic acid derivatives involves the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically utilizes a substituted aminopyridine as the nucleophile and a haloacetic acid derivative (such as an ester) as the electrophile. The pyridine ring, particularly when activated by electron-withdrawing groups (e.g., nitro groups), is susceptible to nucleophilic attack.[5]

Mechanism Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the aminopyridine to the carbon atom bearing the leaving group on the acetic acid derivative. The subsequent elimination of the halide ion restores aromaticity and yields the desired product. The choice of a base is often crucial to deprotonate the aminopyridine, thereby increasing its nucleophilicity.[6]

Detailed Experimental Protocol: Synthesis of Ethyl (3-pyridinylamino)acetate

-

Reagents and Setup: To a solution of 3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like sodium carbonate (Na₂CO₃) (1.5 eq). The reaction vessel is equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature. The reaction mixture is then heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure ethyl (3-pyridinylamino)acetate.

The Strecker Synthesis: A Classic Route to α-Amino Acids

The Strecker synthesis is a venerable and highly effective method for preparing α-amino acids from aldehydes or ketones.[7][8] This three-component reaction involves an aldehyde (or ketone), ammonia (or an amine), and a cyanide source.[9][10] For the synthesis of pyridinylamino acetic acid derivatives, a pyridine carboxaldehyde serves as the aldehyde component, and the amino group is introduced via an aminopyridine.

Causality Behind Experimental Choices: The reaction is typically performed in a protic solvent, such as methanol or ethanol, which facilitates the formation of the intermediate imine. The use of a cyanide source like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) provides the nucleophilic cyanide ion necessary for the formation of the α-aminonitrile intermediate.[9] Subsequent hydrolysis of the nitrile, usually under acidic or basic conditions, yields the final carboxylic acid.[8][11]

Diagram of the Strecker Synthesis Pathway

References

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 5. E. A. Hamed, A. A. El-Bardan, E. F. Saad, G. A. Gohar and G. M. Hassan, “Nucleophilic Substitution at the Pyridine Ring. Conformational Preference of the Products and Kinetics of the Reactions of 2-Chloro-3-Nitro and 2-Chloro-5-nitropyridines with Arenethiolates,” Journal of the Chemical Society, Perkin Transactions 2, No. 11, 1997, pp. 2415-2421. doi10.1039/a701902e - References - Scientific Research Publishing [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Strecker Synthesis [organic-chemistry.org]

Spectroscopic data interpretation for 2-(Methyl-2-pyridylamino)acetic acid

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-(Methyl-2-pyridylamino)acetic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using a multi-spectroscopic approach. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. By synthesizing predictive data based on established principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), this guide serves as a practical manual for confirming the identity, purity, and structure of this novel compound. Each section details the theoretical underpinnings, predictive interpretation, and a self-validating experimental protocol, ensuring both technical accuracy and field-proven insight.

Introduction and Molecular Overview

This compound is a hybrid molecule incorporating a pyridine ring, a tertiary amine, and a carboxylic acid functional group. This unique combination of moieties suggests potential applications in medicinal chemistry, particularly as a chelating agent or a scaffold for more complex pharmaceutical compounds. Pyridine derivatives are a cornerstone in drug design, and the addition of an amino acid-like side chain introduces opportunities for specific biological interactions.[1]

Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic and functional group arrangement. This guide will systematically deconstruct the predicted spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and MS to build a cohesive and unambiguous structural assignment for the title compound.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the atoms of this compound are numbered as follows. This convention will be used to assign specific signals in the NMR spectra.

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum is based on established chemical shift ranges for pyridine derivatives, N-alkyl amines, and alpha-protons adjacent to carbonyls.[2][3] The protons on the pyridine ring are expected to be in the downfield (aromatic) region, with their specific shifts influenced by the electron-donating effect of the amino group. The methylene and methyl protons will appear in the upfield region. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield.[4]

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H (Carboxyl, -COOH) | 11.0 - 13.0 | Broad Singlet | 1H | Highly deshielded proton, subject to hydrogen bonding and rapid exchange.[4] |

| H5 (Pyridine) | 8.0 - 8.2 | Doublet of doublets | 1H | Located ortho to the ring nitrogen, experiencing strong deshielding. |

| H3 (Pyridine) | 7.5 - 7.7 | Doublet of doublets | 1H | Located meta to the amino group, downfield aromatic region. |

| H4 (Pyridine) | 6.7 - 6.9 | Triplet | 1H | Influenced by both the ring nitrogen and the amino substituent. |

| H2 (Pyridine) | 6.5 - 6.7 | Doublet | 1H | Located ortho to the electron-donating amino group, shifted upfield relative to other pyridine protons. |

| H9 (Methylene, -CH₂-) | 4.2 - 4.4 | Singlet | 2H | Alpha to both the tertiary amine and the carboxylic acid, resulting in significant deshielding. |

| H8 (Methyl, -CH₃) | 3.1 - 3.3 | Singlet | 3H | Attached to nitrogen, deshielded compared to a standard alkyl proton. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube.[5] Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Parameters: Use a standard single-pulse experiment with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and assign chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. Proton-decoupled spectra are typically acquired, resulting in a single peak for each non-equivalent carbon.

Predicted ¹³C NMR Spectrum and Interpretation

The chemical shifts are predicted based on the hybridization of the carbon atoms and the influence of neighboring electronegative atoms (oxygen and nitrogen).[6][7] The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[8]

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C10 (Carbonyl, -COOH) | 170 - 175 | Carbonyl carbon of a carboxylic acid, highly deshielded by two oxygen atoms.[6] |

| C1 (Pyridine) | 155 - 160 | Aromatic carbon directly attached to two nitrogen atoms (ring and amino). |

| C5 (Pyridine) | 147 - 150 | Aromatic carbon ortho to the ring nitrogen. |

| C3 (Pyridine) | 137 - 140 | Aromatic carbon meta to the amino group. |

| C2 (Pyridine) | 112 - 115 | Aromatic carbon ortho to the electron-donating amino group, shifted upfield. |

| C4 (Pyridine) | 108 - 112 | Aromatic carbon para to the amino group, also shifted upfield. |

| C9 (Methylene, -CH₂-) | 55 - 60 | Aliphatic carbon attached to both a nitrogen and a carbonyl group. |

| C8 (Methyl, -CH₃) | 38 - 42 | Aliphatic carbon attached to a nitrogen atom. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate ¹³C frequency (e.g., 100 MHz).

-

Parameters: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary to obtain a good quality spectrum.

-

Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at δ = 39.52 ppm) or TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted FT-IR Spectrum and Interpretation

The spectrum of this compound is expected to be dominated by strong absorptions from the carboxylic acid group. The pyridine ring and C-N bonds will also show characteristic peaks.[9][10]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | The very broad nature is due to intermolecular hydrogen bonding, a hallmark of carboxylic acids.[8][10] |

| ~2950-3050 | C-H stretch (Aromatic/Aliphatic) | Medium, Sharp | Sharp peaks superimposed on the broad O-H band.[9] |

| 1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Characteristic carbonyl absorption for a hydrogen-bonded carboxylic acid.[8] |

| 1580-1610 | C=C and C=N stretch (Pyridine Ring) | Medium-Strong | Aromatic ring stretching vibrations. |

| 1400-1450 | O-H bend (Carboxylic Acid) | Medium | In-plane bending vibration of the hydroxyl group.[10] |

| 1200-1300 | C-O stretch (Carboxylic Acid) & C-N stretch | Strong | Overlapping region for C-O single bond stretch and aromatic/aliphatic C-N stretches.[10] |

| 910-950 | O-H bend (Carboxylic Acid) | Broad, Medium | Out-of-plane bend from the hydrogen-bonded dimer structure.[10] |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Range: Collect data over a range of 4000 to 400 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Analysis of the fragmentation pattern offers valuable clues about the molecule's structure.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula (C₈H₁₀N₂O₂). High-energy methods like Electron Ionization (EI) or collision-induced dissociation (CID) in MS/MS would produce characteristic fragments.[11][12]

Molecular Formula: C₈H₁₀N₂O₂ Monoisotopic Mass: 166.0742 g/mol

Predicted Key Fragments (in positive ion mode):

| m/z (mass-to-charge) | Proposed Fragment | Rationale |

| 167.0815 | [M+H]⁺ | Protonated molecular ion. The primary ion in ESI-MS. |

| 121.0709 | [M-COOH]⁺ | Loss of the carboxyl group (45 Da) is a very common fragmentation pathway for carboxylic acids.[13] |

| 94.0682 | [C₅H₆N₂]⁺ | Represents the methyl-aminopyridine fragment after cleavage of the bond between the methylene carbon and the amine nitrogen. |

| 78.0498 | [C₅H₄N]⁺ | Represents the pyridine ring after further fragmentation. |

Fragmentation Pathway Diagram

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture. Further dilute to a final concentration of 1-10 µg/mL.

-

Chromatography (Optional but Recommended): Use a Liquid Chromatography (LC) system with a C18 column to purify the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote ionization.[14]

-

Mass Spectrometry:

-

Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode.

-

Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 167) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.[15]

-

-

Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragment ions to corroborate the proposed structure.

Integrated Workflow for Structural Confirmation

A robust workflow ensures that data from each technique is used to validate the others, leading to an unambiguous structural assignment.

Caption: Integrated workflow for the synthesis and structural confirmation of a novel compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. The predicted ¹H and ¹³C NMR spectra provide a definitive map of the proton and carbon skeletons, respectively. FT-IR spectroscopy confirms the presence of key functional groups, most notably the characteristic broad O-H and sharp C=O stretches of a hydrogen-bonded carboxylic acid. Finally, high-resolution mass spectrometry validates the molecular formula via an accurate mass measurement of the parent ion, while its fragmentation pattern provides corroborating evidence of the core structural motifs. The convergence of these distinct yet complementary datasets provides an unassailable confirmation of the compound's identity and structure, a critical step for its use in further research and development.

References

- 1. tsijournals.com [tsijournals.com]

- 2. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Substituted Pyridinylamino Compounds

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of biologically active molecules. When combined with an amino linker, the resulting pyridinylamino core offers a versatile platform for developing compounds with a wide array of therapeutic applications. This guide provides an in-depth exploration of the significant biological activities of substituted pyridinylamino compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential. We will delve into their prominent roles as anticancer and antimicrobial agents, supported by field-proven insights and detailed protocols for researchers and drug development professionals.

Anticancer Activity: Targeting the Kinome

A predominant and extensively studied biological activity of substituted pyridinylamino compounds is their ability to function as kinase inhibitors.[2][3] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer.[2] The pyridinylamino scaffold has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases.

Mechanism of Action: Kinase Inhibition

Substituted pyridinylamino compounds typically act as ATP-competitive inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine moiety of ATP. Various classes of kinases have been successfully targeted by this scaffold:

-

p38 MAP Kinase: The pyridinylimidazole class of compounds were among the first potent inhibitors of p38 MAP kinase, which is implicated in inflammatory diseases and cancer.[4]

-

Janus Kinases (JAKs): Phenylaminopyrimidines, a related class, have been developed as potent inhibitors of JAK1 and JAK2, leading to clinical candidates like CYT387.[5]

-

Phosphoinositide 3-Kinase (PI3K): Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been identified as novel inhibitors of the p110α subunit of PI3K.[6]

-

Checkpoint Kinase 1 (Chk1): Pyridyl aminothiazoles have shown excellent, low picomolar potency against Chk1, a key regulator of the DNA damage response.[7]

-

p21-Activated Kinase 1 (PAK1): 2-Arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1, a kinase involved in cell proliferation and motility.[8]

The inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Caption: Inhibition of key signaling pathways by substituted pyridinylamino compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinylamino compounds can be finely tuned by modifying their substitution patterns. Key SAR observations include:

-

Substituents on the Pyridine Ring: Electron-withdrawing or electron-donating groups on the pyridine ring can modulate the electronic properties of the scaffold, influencing its binding affinity.[9]

-

Substituents on the Amino Group: The nature of the substituent on the amino group is critical for selectivity and potency. For instance, in the case of 4-anilinopyrimidines, small changes in the aniline substituent can lead to selective inhibition of different kinase families.[2]

-

Overall Molecular Conformation: The spatial arrangement of the pyridine and amino substituents can significantly impact activity.[10]

| Compound Class | Target Kinase(s) | Key Structural Features | Representative IC50 Values | Reference |

| Pyridinylimidazoles | p38 MAP Kinase | Imidazole ring attached to the pyridine | Nanomolar range | [4] |

| Phenylaminopyrimidines | JAK1/JAK2 | Phenylamino group at the 2-position of pyrimidine | Potent inhibition | [5] |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | PI3K p110α | Fused furan and pyridine rings | 1.4 µM (initial hit) | [6] |

| Pyridyl Aminothiazoles | Chk1 | Aminothiazole moiety | Picomolar range | [7] |

| 9-Anilinoacridines | Topoisomerase II | Fused acridine core | ~6 µM (A549 cells) | [11] |

Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel substituted pyridinylamino compounds.

Caption: A typical workflow for anticancer drug screening.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a foundational method to assess the ability of a compound to inhibit cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the substituted pyridinylamino compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours.[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

Substituted pyridinylamino compounds have also demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacteria and fungi.[12][13][14]

Mechanism of Action

The mechanisms of antimicrobial action for this class of compounds are diverse. Some derivatives have been shown to inhibit essential microbial enzymes, while others may disrupt cell membrane integrity. For example, some pyridinylamino derivatives have been investigated as inhibitors of dihydrofolate reductase, an enzyme crucial for microbial DNA synthesis.[15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is highly dependent on the nature and position of substituents. For instance, the introduction of a pivaloyl group and various alkyl/aryl substituents on a pyridylguanidine scaffold has been shown to yield compounds with excellent inhibition against Agrobacterium tumefaciens.[14] In some series, aryl-substituted compounds are more potent than their alkyl-substituted counterparts.[14]

Experimental Evaluation of Antimicrobial Activity

The primary method for evaluating the antimicrobial potential of new compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[12][16]

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, substituted pyridinylamino compounds have been explored for other therapeutic applications:

-

Antimalarial Activity: Certain pyridine derivatives have shown potent in vivo antimalarial activity against Plasmodium berghei and in vitro activity against chloroquine-resistant Plasmodium falciparum strains.[15]

-

Anti-inflammatory Activity: Given their ability to inhibit kinases like p38 MAPK, which are involved in inflammatory responses, these compounds have potential as anti-inflammatory agents.[4]

-

Neuropsychiatric Applications: Some thioalkyl derivatives of pyridine have demonstrated anticonvulsant, anxiolytic, and antidepressant effects in preclinical studies.[17]

Future Perspectives

The substituted pyridinylamino scaffold continues to be a highly fruitful area of research in drug discovery. The versatility of its chemistry allows for the generation of large, diverse libraries of compounds for high-throughput screening.[18] Future research will likely focus on:

-

Improving Selectivity: Designing new derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.

-

Multi-target Agents: Developing compounds that can simultaneously inhibit multiple key targets in a disease pathway, which could be particularly effective in treating complex diseases like cancer.[2]

-

Novel Mechanisms of Action: Exploring new biological targets for this scaffold beyond kinase inhibition and antimicrobial activity.

The continued exploration of the structure-activity relationships and biological activities of substituted pyridinylamino compounds holds great promise for the development of the next generation of targeted therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2005012298A1 - Pyridinylamino-pyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

- 4. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Antitumor agents. 2. Synthesis, structure-activity relationships, and biological evaluation of substituted 5H-pyridophenoxazin-5-ones with potent antiproliferative activity. | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides [mdpi.com]

- 11. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurjchem.com [eurjchem.com]

- 17. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methyl-2-pyridylamino)acetic acid: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Methyl-2-pyridylamino)acetic acid, a heterocyclic compound of interest in medicinal and coordination chemistry. While specific literature on this exact molecule is sparse, this paper synthesizes information from closely related analogues to present a detailed account of its likely synthesis, physicochemical properties, and potential biological activities. This guide is intended for researchers and professionals in drug discovery and materials science, offering a foundational understanding and a framework for future investigation into this promising scaffold.

Introduction: The Pyridylamino Acetic Acid Scaffold

Pyridylamino acetic acids represent a class of organic compounds that integrate a pyridine ring, a secondary amine linker, and a carboxylic acid moiety. This unique combination of functional groups imparts several key features: the pyridine ring offers aromaticity and a site for metal coordination, the amine provides a flexible linker and a hydrogen bond donor/acceptor, and the carboxylic acid group serves as a potent metal ligand and a handle for further chemical modification. These characteristics make such scaffolds highly valuable in the development of novel therapeutic agents and functional materials. This guide focuses on a specific member of this family, this compound, exploring its fundamental chemistry and potential utility.

Synthesis and Characterization

While a definitive, published synthesis for this compound is not widely documented, a highly analogous and straightforward method has been reported for its constitutional isomer, (6-methyl-pyridin-2-ylamino)-acetic acid. This method provides a robust and likely successful pathway.[1]

Proposed Synthetic Pathway

The most probable synthetic route involves a direct nucleophilic substitution reaction between 2-amino-6-methylpyridine and a haloacetic acid, such as chloroacetic acid. The reaction is typically carried out in an appropriate solvent.

The causality behind this experimental choice lies in the nucleophilicity of the amino group on the pyridine ring, which readily attacks the electrophilic carbon of the chloroacetic acid. The methyl group on the pyridine ring has a minor electronic influence but primarily serves to modulate the steric and electronic properties of the final molecule.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Adapted from a related synthesis)

The following protocol is an adaptation of the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid and is expected to be effective for the title compound.[1]

-

Preparation of Reactant Solution: Dissolve 2-amino-6-methylpyridine in ethyl acetate.

-

Addition of Chloroacetic Acid: In a separate flask, dissolve chloroacetic acid in ethyl acetate.

-

Reaction: Slowly add the chloroacetic acid solution dropwise to the 2-amino-6-methylpyridine solution while stirring. The reaction is often rapid.

-

Isolation: The product may precipitate out of the solution. If so, it can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure compound.

-

Validation: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical methods would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing the expected shifts and couplings for the pyridine, methyl, methylene, and carboxylic acid protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (166.18 g/mol ).[2]

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the C=O of the carboxylic acid, the N-H of the amine, and the C=N of the pyridine ring.

-

Melting Point Analysis: The melting point provides a quick and reliable indication of purity. The reported melting point for this compound is 175-176 °C.[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [2] |

| CAS Number | 1016519-61-1 | [2][4] |

| Melting Point | 175-176 °C | [2] |

| Boiling Point (Predicted) | 334.4±22.0 °C | [2] |

| Density (Predicted) | 1.261±0.06 g/cm³ | [2] |

Review of Potential Biological Activity and Applications

The true potential of this compound can be inferred from studies on analogous structures. The combination of the pyridine and amino acid moieties suggests promising avenues in both medicinal and materials chemistry.

Coordination Chemistry and Antibacterial Potential

Research on the closely related (6-methyl-pyridin-2-ylamino)-acetic acid has shown that it can act as a bidentate ligand, coordinating with metal ions like Copper(II).[1] The resulting metal complex exhibited enhanced antibacterial activity. This suggests that this compound could also form stable complexes with various metal ions. The nitrogen atom of the pyridine ring and one of the oxygen atoms from the carboxylate group are the likely coordination sites.

The formation of such metal complexes can be a powerful strategy in drug design. Chelation can enhance the lipophilicity of a molecule, facilitating its transport across bacterial cell membranes. The metal ion itself can also have intrinsic antimicrobial properties, leading to a synergistic effect.

Caption: Conceptual diagram of metal chelation by the ligand.

Non-Steroidal Anti-inflammatory Drug (NSAID) Potential

Derivatives of pyridylacetic acid have been investigated for their analgesic and anti-inflammatory properties. For instance, a series of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives were designed as less acidic, non-ulcerogenic NSAIDs.[5] Although structurally more complex, these compounds share the core alpha-methyl acetic acid moiety attached to a nitrogen-containing ring. This precedent suggests that this compound could be a valuable starting point or fragment for the design of novel anti-inflammatory agents. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, and this would be a logical target to investigate for this compound.[5]

Future Research Directions

This compound is a compound with significant untapped potential. Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The first step should be the execution and full documentation of its synthesis, including detailed spectroscopic data (NMR, IR, MS) to create a complete reference profile.

-

Screening for Biological Activity: A broad-based screening approach is warranted. Key assays should include:

-

Antimicrobial assays: Testing against a panel of pathogenic bacteria and fungi, both as a standalone compound and as various metal complexes.

-

Anti-inflammatory assays: In vitro assays for COX-1 and COX-2 inhibition, followed by in vivo models of inflammation.

-

Anticancer assays: Screening against a panel of cancer cell lines to determine any cytotoxic or cytostatic effects.

-

-

Medicinal Chemistry Optimization: If promising activity is identified, the scaffold can be systematically modified. For example, substituents could be added to the pyridine ring to modulate electronic properties and binding interactions. The carboxylic acid could be converted to esters or amides to create prodrugs with altered pharmacokinetic profiles.[5]

-

Materials Science Applications: The ability to form stable metal complexes could be exploited in the development of new catalysts, sensors, or functional materials.

Conclusion

This compound is a structurally intriguing molecule that sits at the intersection of several important chemical classes. While direct research on this compound is limited, a review of its close analogues provides a compelling case for its potential in drug discovery and coordination chemistry. Its straightforward synthesis, combined with the likelihood of interesting biological and chemical properties, makes it an attractive target for further academic and industrial research. This guide has provided a foundational blueprint for such investigations, from synthesis and characterization to the exploration of its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 1016519-61-1 [m.chemicalbook.com]

- 3. This compound | C8H10N2O2 | CID 18368887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1016519-61-1|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-(Methyl-2-pyridylamino)acetic acid in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Methyl-2-pyridylamino)acetic acid. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes its known physicochemical properties with fundamental principles of solubility to offer a predictive profile. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents, empowering researchers and drug development professionals to generate the precise data required for their work.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a heterocyclic compound with structural motifs that suggest its potential utility as a building block in medicinal chemistry. The journey of any potential drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which solubility is a cornerstone.[1] Solubility dictates the choice of solvents for synthesis and purification, the feasibility of formulation strategies, and ultimately, the bioavailability of the active pharmaceutical ingredient (API).[1] A comprehensive understanding of the solubility profile of a compound like this compound in various organic solvents is therefore not merely academic, but a crucial dataset for informed decision-making in the drug development pipeline.

This guide is structured to provide both a theoretical framework for understanding the solubility of this compound and a practical, step-by-step methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound is the primary determinant of its solubility. The molecule possesses a confluence of functional groups with distinct polarities and hydrogen-bonding capabilities, leading to a nuanced solubility profile.

Key Structural Features:

-

Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The pyridine moiety itself imparts a degree of polarity to the molecule.

-

Carboxylic Acid Group (-COOH): A highly polar and acidic functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances solubility in polar, protic solvents.

-

Secondary Amine (-NH-): The nitrogen atom in the amino group can act as a hydrogen bond acceptor, and the hydrogen atom can act as a donor, contributing to interactions with polar solvents.

-

Methyl Group (-CH3): A nonpolar, hydrophobic group that can influence solubility by increasing the nonpolar surface area of the molecule.

Based on these features, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. The principle of "like dissolves like" serves as a guiding tenet, suggesting that polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[2]

Predicted Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | The carboxylic acid and secondary amine groups can form strong hydrogen bonds with protic solvents. The polar nature of the pyridine ring also contributes to favorable interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and amine protons. Their high polarity can also solvate the polar regions of the molecule effectively. |

| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | These solvents have a lower capacity for hydrogen bonding compared to protic and highly polar aprotic solvents. While some interaction with the polar functional groups is possible, the overall solvation may be less efficient. |

| Nonpolar | Hexane, Toluene | Very Low | The significant polarity and hydrogen bonding capabilities of this compound are mismatched with the nonpolar nature of these solvents, leading to poor solvation. |

It is important to note that this is a predicted profile. The interplay of the different functional groups and the overall crystal lattice energy of the solid compound will ultimately determine the precise quantitative solubility.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system. For a compound to dissolve, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

Caption: Key factors influencing the solubility of a solid in a liquid.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Step-by-Step Protocol

4.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

4.2. Experimental Workflow:

Caption: Experimental workflow for the shake-flask solubility determination method.

4.3. Detailed Procedure:

-

Preparation of Slurry:

-

Add an excess amount of solid this compound to a vial. The excess should be visually apparent to ensure that saturation is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the experimental temperature.

-

Data Analysis and Interpretation

The solubility data should be presented in a clear and organized manner, typically in a table format, to allow for easy comparison across different solvents.

Example Data Table (Hypothetical)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

The obtained solubility data will provide crucial insights for:

-

Solvent Selection for Synthesis and Purification: Identifying suitable solvents for reaction media and recrystallization.

-

Formulation Development: Guiding the selection of excipients and the development of appropriate dosage forms.

-

Biopharmaceutical Classification System (BCS) Categorization: High solubility is a key parameter for Class I and Class III compounds.[4]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation | Semantic Scholar [semanticscholar.org]

Thermal stability and decomposition of 2-(Methyl-2-pyridylamino)acetic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Methyl-2-pyridylamino)acetic Acid

Prepared by: Gemini, Senior Application Scientist

Foreword for the Researcher

The study of a molecule's thermal stability is a cornerstone of chemical and pharmaceutical development. It dictates storage conditions, informs manufacturing processes, and provides critical insights into the energetic landscape of chemical bonds. This guide focuses on this compound, a molecule of interest in coordination chemistry and as a potential building block in drug discovery.

This guide is built on the principles of causality and scientific integrity. We will not only explore what is likely to happen when this compound is heated but why it happens, providing you with the foundational knowledge to interpret your own future experimental results with confidence.

Molecular Profile and Structural Considerations

This compound (C₈H₁₀N₂O₂) is a hybrid structure combining a pyridine ring, a secondary amine, and a carboxylic acid moiety.[1] This unique combination of functional groups dictates its chemical properties and, consequently, its thermal behavior.

The molecule's structure features:

-

A Carboxylic Acid Group (-COOH): A primary site for initial thermal decomposition via decarboxylation.

-

An N-substituted Amino Group: The nitrogen atom is bonded to a methyl group, a pyridyl group, and the acetyl backbone, creating points of potential cleavage.

-

A Pyridine Ring: An aromatic heterocycle that is generally stable but can undergo fragmentation at elevated temperatures.

For clarity, this guide assumes the methyl group is attached to the amino nitrogen, as is standard in chemical nomenclature for this name.[1] The synthesis of related compounds, such as isomers, often involves the reaction of an aminopyridine with an alpha-halo acid like chloroacetic acid, providing a reliable route to this class of molecules.[2]

Caption: Structure of this compound.

Predicted Decomposition Pathways: A Mechanistic Overview

The thermal decomposition of complex organic molecules rarely follows a single path. However, based on the functional groups present, we can predict the most probable initial fragmentation steps. The weakest bonds will cleave first, initiating a cascade of further reactions. For many amino acids, decomposition is an endothermic process that occurs at well-defined temperatures, often without a distinct melting phase.[3][4]

The primary competing pathways for the initial decomposition are:

-

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group. This is a very common and often lowest-energy pathway for amino acids.[5][6]

-

N-C Bond Cleavage: Scission of the bond between the amino nitrogen and the adjacent acetyl carbon.

-

Pyridine N-C Bond Cleavage: Scission of the bond between the amino nitrogen and the pyridine ring.

Caption: Predicted initial decomposition pathways.

Experimental Workflow: A Validated Approach to Thermal Analysis

To experimentally determine the thermal stability and decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard. This dual approach provides complementary information on mass loss and energetic transitions.

Key Experimental Protocols

A. Thermogravimetric Analysis (TGA)

-

Objective: To quantify mass loss as a function of temperature, identifying the temperature ranges of decomposition and the extent of mass loss in each step.[7]

-

Methodology:

-

Sample Preparation: Accurately weigh 5–10 mg of the sample into a platinum or alumina TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. An inert atmosphere is critical to ensure the analysis measures inherent thermal stability, not oxidative decomposition.

-

Thermal Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.

-

Data Acquisition: Record the sample mass as a function of temperature. The output is a thermogram (mass % vs. temperature).

-

B. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as it is heated, identifying the temperatures and enthalpies of transitions like melting and decomposition.[8]

-

Methodology:

-

Sample Preparation: Accurately weigh 2–5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to contain any volatile products and ensure accurate heat flow measurement.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the cell with the same inert gas used in the TGA analysis (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Thermal Program: Use an identical temperature program as the TGA for direct correlation: heat from 30 °C to a temperature just beyond the final decomposition event observed in TGA, at a rate of 10 °C/min.

-

Data Acquisition: Record the differential heat flow between the sample and reference pans. The output is a DSC curve (heat flow vs. temperature). Decomposition of amino acids is typically observed as an endothermic event.[3]

-

Integrated Analysis Workflow

A robust analysis combines these techniques, often including evolved gas analysis (EGA) for definitive product identification.

Caption: Integrated workflow for thermal analysis.

Predicted Thermal Profile and Data Summary

By synthesizing information from analogous compounds, a predicted thermal profile can be constructed. We anticipate that this compound will decompose in a multi-step process without melting first.

Predicted TGA-DSC Results

-

Initial Event (ca. 180-250 °C): The initial decomposition is expected to be an endothermic event, as seen in the DSC curve. This will correspond to the first significant mass loss in the TGA. The most likely cause is decarboxylation.[5]

-

Subsequent Events (>250 °C): Further heating will lead to the fragmentation of the resulting 2-(methylamino)pyridine intermediate, showing additional mass loss steps in the TGA and potentially complex thermal events in the DSC.

-

Residue: A certain percentage of non-volatile carbonaceous residue may remain at the end of the experiment.

Quantitative Analysis of Predicted Pathway 1 (Decarboxylation)

The table below summarizes the expected quantitative data for the most probable initial decomposition step. This provides a clear hypothesis that can be tested against the experimental mass loss data obtained from TGA.

| Parameter | Value | Rationale |

| Initial Compound | This compound | - |

| Molecular Weight (MW) | 166.18 g/mol | Calculated from formula C₈H₁₀N₂O₂.[1] |

| Volatile Product | Carbon Dioxide (CO₂) | Decarboxylation is a common, low-energy decomposition pathway for amino acids.[5][6] |

| MW of Volatile Product | 44.01 g/mol | - |

| Solid Intermediate | 2-(Methylamino)pyridine | The remaining fragment after the loss of CO₂. |

| MW of Solid Intermediate | 122.17 g/mol | - |

| Predicted Mass Loss (%) | 26.5% | Calculated as (MW of CO₂ / MW of Initial Compound) * 100. This is the value to compare with the first mass loss step observed in the experimental TGA thermogram. |

Conclusion and Forward-Looking Statement

This technical guide provides a comprehensive, predictive framework for understanding the thermal stability and decomposition of this compound. Based on established chemical principles and data from analogous N-substituted amino acids and pyridine derivatives, we predict a primary decomposition pathway initiated by decarboxylation , with an expected mass loss of approximately 26.5% .

The true value of this guide lies in its application. The detailed experimental protocols for TGA and DSC provide a direct and reliable method for validating these predictions. For researchers in drug development, confirming the thermal profile is a non-negotiable step. The onset temperature of decomposition is a critical parameter for determining maximum processing temperatures, assessing shelf-life stability, and ensuring the integrity of the final product.

It is strongly recommended that the TGA experiment be coupled with an evolved gas analysis technique, such as mass spectrometry (TGA-MS), to unequivocally confirm the identity of the volatile products and provide definitive support for the proposed decomposition mechanism.[3]

References

- 1. This compound | C8H10N2O2 | CID 18368887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

Methodological & Application

Application Note: A Standardized Protocol for the Synthesis of 2-(Methyl-2-pyridylamino)acetic acid

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 2-(Methyl-2-pyridylamino)acetic acid, a compound of interest in medicinal chemistry and materials science. The synthesis begins with the N-alkylation of 2-aminopyridine with chloroacetic acid to form the intermediate, 2-(pyridin-2-ylamino)acetic acid. This intermediate is subsequently N-methylated using dimethyl sulfate in the presence of sodium hydride to yield the final product. This guide is designed to be a comprehensive resource, offering not only a step-by-step methodology but also the underlying chemical principles, safety precautions, and expected characterization data to ensure reliable and reproducible results.

Introduction

N-substituted pyridine derivatives are a cornerstone of modern pharmacology and materials science due to their versatile coordination properties and biological activities. This compound, in particular, is a bidentate ligand that can form stable complexes with various metal ions, making it a valuable building block for catalysts, functional materials, and potential therapeutic agents. The strategic incorporation of a methyl group on the amino nitrogen can significantly alter the compound's steric and electronic properties, influencing its binding affinity, solubility, and metabolic stability.

This document outlines a robust and efficient laboratory-scale synthesis for this compound, designed to provide researchers with a reliable method to obtain high-purity material for further investigation.

Overall Synthetic Scheme

The synthesis is performed in two primary stages as depicted below. The initial step involves a nucleophilic substitution reaction, followed by a selective N-methylation.

Part 1: Synthesis of 2-(Pyridin-2-ylamino)acetic acid (Intermediate)

This initial step involves the direct N-alkylation of the exocyclic amino group of 2-aminopyridine with chloroacetic acid. The reaction is a classic SN2 nucleophilic substitution.

Reaction Mechanism

The amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid that bears the chlorine atom. A base is required to neutralize the hydrochloric acid byproduct and to deprotonate the carboxylic acid, driving the reaction to completion.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 50 | 4.71 g |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 55 | 5.20 g |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 75 | 7.95 g |

| Acetonitrile (ACN) | CH₃CN | 41.05 | - | 150 mL |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Hydrochloric Acid (1M) | HCl | 36.46 | - | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (4.71 g, 50 mmol), chloroacetic acid (5.20 g, 55 mmol), and sodium carbonate (7.95 g, 75 mmol).

-

Solvent Addition: Add 150 mL of acetonitrile to the flask.

-

Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of acetonitrile.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

-

Purification: Dissolve the crude solid in a minimum amount of hot deionized water. Adjust the pH to ~4-5 with 1M HCl to precipitate the product.

-

Final Product: Cool the solution in an ice bath, collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of diethyl ether. Dry the product in a vacuum oven. A straightforward reaction of this nature has been previously reported to be rapid and efficient[1].

Part 2: N-Methylation of 2-(Pyridin-2-ylamino)acetic acid

This step selectively introduces a methyl group onto the secondary amine nitrogen. The use of a strong, non-nucleophilic base like sodium hydride is crucial for deprotonating the N-H and the carboxylic acid, followed by reaction with the electrophilic methylating agent, dimethyl sulfate. This method has been shown to be effective for the N-methylation of various amino acid derivatives[2].

Causality Behind Experimental Choices

-

Sodium Hydride (NaH): A strong base is required to deprotonate both the carboxylic acid and the secondary amine. NaH is ideal as it is non-nucleophilic and the byproduct, H₂, simply evolves from the reaction mixture. Two equivalents are used to ensure deprotonation of both acidic sites.

-

Dimethyl Sulfate ((CH₃)₂SO₄): This is a potent and efficient methylating agent. It is chosen over methyl iodide to potentially reduce the risk of quaternization of the pyridine nitrogen due to its slightly lower reactivity.

-

Tetrahydrofuran (THF): A dry, aprotic solvent is necessary to prevent quenching the sodium hydride. THF is an excellent choice for this type of reaction.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-(Pyridin-2-ylamino)acetic acid | C₇H₈N₂O₂ | 152.15 | 20 | 3.04 g |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 44 | 1.76 g |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 22 | 2.0 mL |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL |

| Saturated NH₄Cl solution | NH₄Cl | 53.49 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Brine | NaCl (aq) | 58.44 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

Experimental Protocol

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.76 g, 44 mmol of 60% dispersion) to a dry 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Washing NaH: Wash the sodium hydride with anhydrous hexane (2 x 15 mL) to remove the mineral oil, decanting the hexane carefully each time.

-

Solvent Addition: Add 80 mL of anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

-

Substrate Addition: Dissolve 2-(pyridin-2-ylamino)acetic acid (3.04 g, 20 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

-

Methylation: Add dimethyl sulfate (2.0 mL, 22 mmol) dropwise to the reaction mixture at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization and Quality Control

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a singlet for the N-methyl group, a singlet for the methylene protons of the acetic acid moiety, and characteristic signals for the protons on the pyridine ring. The absence of the N-H proton signal from the intermediate confirms successful methylation.

-

¹³C NMR: The spectrum should show distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the five carbons of the pyridine ring.

-

Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 167.1.

-

Infrared (IR) Spectroscopy: The spectrum should display a broad absorption for the carboxylic acid O-H stretch, a strong C=O stretch, and characteristic peaks for the pyridine ring.

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in a dry environment. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Dimethyl Sulfate ((CH₃)₂SO₄): Highly toxic, carcinogenic, and corrosive. Handle only in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves.

-

Chloroacetic Acid: Toxic and corrosive. Avoid inhalation and skin contact.

-